molecular formula C20H28BN3O4 B13723643 Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester

Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester

Cat. No.: B13723643
M. Wt: 385.3 g/mol
InChI Key: UCUPEBGQNDCXCS-UHFFFAOYSA-N
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Description

Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester is an organic compound with a complex structure that includes a pyrazole ring, a dioxaborolane group, and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with a dioxaborolane compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with certain biomolecules, influencing their activity. The pyrazole ring may also play a role in modulating the compound’s biological effects through interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)benzoate
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the dioxaborolane group allows for specific interactions with biomolecules, while the pyrazole ring provides additional sites for chemical modification and biological activity.

This compound’s versatility makes it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C20H28BN3O4

Molecular Weight

385.3 g/mol

IUPAC Name

benzyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate

InChI

InChI=1S/C20H28BN3O4/c1-19(2)20(3,4)28-21(27-19)17-13-22-24(14-17)12-11-23(5)18(25)26-15-16-9-7-6-8-10-16/h6-10,13-14H,11-12,15H2,1-5H3

InChI Key

UCUPEBGQNDCXCS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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